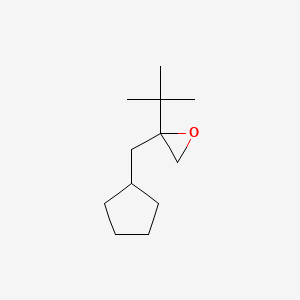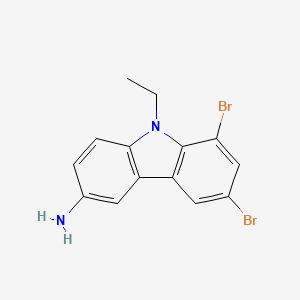
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry . The presence of bromine atoms at positions 6 and 8, along with an ethyl group at position 9, makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine typically involves the bromination of 9-ethyl-9H-carbazol-3-amine. One common method is the direct bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-linked carbazole derivatives.
Oxidation Products: Carbazole-3-imine or other oxidized derivatives.
Scientific Research Applications
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Medicinal Chemistry:
Material Science: Employed in the synthesis of novel polymers and materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is primarily related to its ability to participate in π-conjugation and charge transfer processes . The bromine atoms and the ethyl group influence the electronic properties of the carbazole core, enhancing its ability to interact with other molecules and materials . This makes it a valuable component in electronic devices and materials science .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazol-3-amine: Lacks the bromine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Similar bromination pattern but lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazol-3-amine: The parent compound without any substitutions, used as a starting material for various derivatives.
Uniqueness
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine stands out due to the combined presence of bromine atoms and an ethyl group, which significantly alters its electronic and physical properties compared to its analogs . This makes it particularly useful in applications requiring specific charge transport and optoelectronic characteristics .
Properties
CAS No. |
105957-58-2 |
|---|---|
Molecular Formula |
C14H12Br2N2 |
Molecular Weight |
368.07 g/mol |
IUPAC Name |
6,8-dibromo-9-ethylcarbazol-3-amine |
InChI |
InChI=1S/C14H12Br2N2/c1-2-18-13-4-3-9(17)7-10(13)11-5-8(15)6-12(16)14(11)18/h3-7H,2,17H2,1H3 |
InChI Key |
KWMCRCMNHWZIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



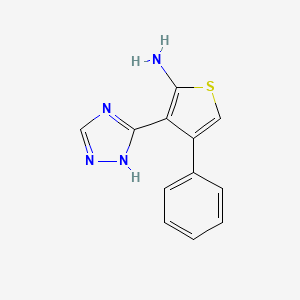
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
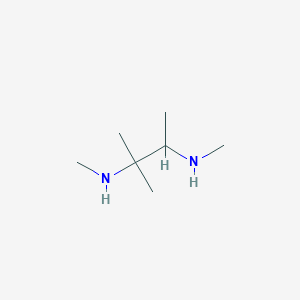

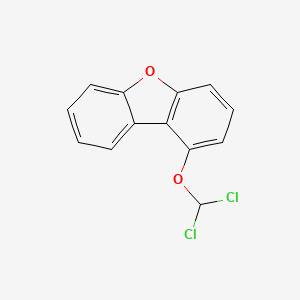
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)

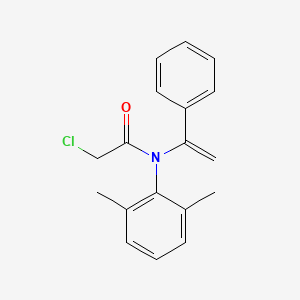
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
